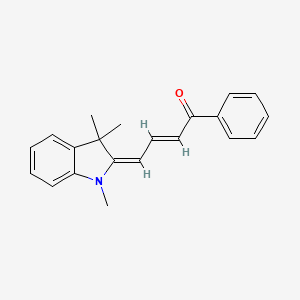

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one

Description

Table 1: Representative Crystallographic Data for Indole-Chalcone Analogues

| Parameter | Value | Source |

|---|---|---|

| Space group | P2~1~/c* | |

| Unit cell (Å, °) | a = 8.42, b = 10.15, c = 15.76; β = 98.3° | |

| Bond lengths (Å) | C=O: 1.221; C=C: 1.452–1.467 | |

| Dihedral angles (°) | Indole/enone plane: 12.2–25.9 |

Intermolecular interactions dominate packing arrangements:

- C–H···O hydrogen bonds (2.39–2.73 Å) stabilize layers along the b-axis.

- π-π stacking between indole and phenyl rings (3.41–3.69 Å centroid distances) enhances crystallinity.

- C–H···π contacts (2.91–2.98 Å) contribute to three-dimensional stability.

For example, in (2E,4E)-1-Phenyl-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-one , the indole and chalcone moieties form a near-planar conformation (dihedral angle: 11.98°), facilitating extended conjugation.

Conformational Analysis via Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311G(d,p)) optimize the geometry and predict electronic properties:

Table 2: Key DFT-Derived Parameters

| Parameter | Value (Theoretical) | Experimental (X-ray) |

|---|---|---|

| C=O bond length (Å) | 1.224 | 1.221 |

| C=C bond length (Å) | 1.453 | 1.467 |

| HOMO-LUMO gap (eV) | 3.20–3.32 | N/A |

| Dipole moment (D) | 6.17–6.89 | N/A |

- Conformational stability : The E,E configuration is energetically favored over Z,Z by ~15 kcal/mol due to reduced steric hindrance.

- Dihedral angles : The indole and phenyl rings exhibit torsional angles of 12.2°–25.9°, balancing conjugation and steric effects.

- Hirshfeld surface analysis : Confirms that van der Waals interactions (H···H: 41–64%) and halogen contacts (Br···H: 14–16%) govern molecular packing.

Electron Distribution Patterns in Extended π-Conjugated Systems

The compound’s electronic structure is defined by delocalization across its indole-chalcone framework:

Key Features:

HOMO-LUMO Distribution :

Electrostatic Potential (ESP) Maps :

Substituent Effects :

Table 3: Comparative HOMO-LUMO Data for Analogues

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Indole-chalcone | -5.12 | -1.80 | 3.32 |

| Nitro-substituted | -5.78 | -2.56 | 3.22 |

| Methoxy-substituted | -4.95 | -1.65 | 3.30 |

These patterns underscore the compound’s suitability for optoelectronic applications, where tunable π-conjugation modulates absorption and emission properties.

Propriétés

Numéro CAS |

14575-25-8 |

|---|---|

Formule moléculaire |

C21H21NO |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one |

InChI |

InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3 |

Clé InChI |

FWAPKZOTGYVZSA-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |

SMILES canonique |

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |

Origine du produit |

United States |

Activité Biologique

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group and an indole derivative that contribute to its pharmacological properties. Its structural formula can be represented as follows:

This compound's unique structure suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis |

1. Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

2. Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.

3. Anticancer Activity

In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. Notably, it was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves the inhibition of specific proteins that are crucial for cancer cell survival. For instance, compounds structurally related to (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-one have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Organic Photovoltaics

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells .

Dye-Sensitized Solar Cells

Due to its strong light absorption capabilities, this compound is also being investigated as a dye in dye-sensitized solar cells (DSSCs). The incorporation of this compound could enhance the efficiency of energy conversion in these devices .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated various derivatives of indole-based compounds for their anticancer properties. The findings indicated that modifications to the indole structure significantly enhanced cytotoxicity against breast and lung cancer cell lines. The compound was noted for its ability to induce cell death through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Indole/Indolenine Moieties

Compound A : (E)-2-((E)-4-((E)-1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one

- CAS : 885267-67-4 (same as target compound)

- Key Differences: This compound shares the 1,3,3-trimethylindolenine group but incorporates a naphthalenone ring instead of a phenyl group at position 1. The extended conjugation may enhance absorption in the visible spectrum compared to the simpler phenyl derivative .

Compound B : 1,3-Dihydro-2H-indol-2-one derivatives (e.g., methylol derivative)

- Structure: Lacks the conjugated enone system but retains the indole core.

- Biological Activity: Exhibits antimicrobial and trypanocidal activity with reduced cytotoxicity compared to the parent indol-2-one .

Analogues with α,β-Unsaturated Ketone Backbones

Compound C : (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- CAS : 1264279-92-6

- Structure : Features a pyrazole ring instead of indolenine.

- Properties : The electron-withdrawing chlorine substituent at the phenyl group increases electrophilicity at the carbonyl, enhancing reactivity in Michael addition reactions .

Compound D : (2E)-1-(2,3-Dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Halogen-Substituted Derivatives

Compound E : (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

- Structure : Contains dichlorophenyl and nitro groups.

- Biological Relevance : Chlorine and nitro substituents are associated with enhanced antimicrobial activity but may increase cytotoxicity .

Compound F : (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Molecular Weight : 437.005 g/mol

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Electronic Effects: The 1,3,3-trimethylindol-2-ylidene group in the target compound donates electron density via resonance, stabilizing the enone system. This contrasts with electron-withdrawing groups (e.g., Cl in Compound C), which increase reactivity .

- Biological Activity : While indol-2-one derivatives (e.g., Compound B) show cytotoxicity, the target compound’s ylidene substitution may mitigate this by altering redox properties .

- Photophysical Properties : Extended conjugation in the target compound suggests superior light absorption compared to dihydroindole analogs (Compound D) .

Méthodes De Préparation

Condensation-Based Strategies

The most cited method involves a Knoevenagel condensation between 1,3,3-trimethyl-2-methyleneindoline and a substituted benzalacetophenone derivative. This reaction typically proceeds in ethanol or toluene under reflux, catalyzed by a weak base such as piperidine. The exocyclic double bond of the indoline precursor reacts with the α,β-unsaturated ketone, forming the (2E,4E) diastereomer via a concerted cycloaddition-like mechanism.

A representative procedure from commercial synthesis protocols specifies:

-

Reactants : 1,3,3-Trimethyl-2-methyleneindoline (1.2 equiv), 4-oxo-4-phenylbut-2-enal (1.0 equiv)

-

Conditions : Ethanol, 80°C reflux, 6–8 hours

-

Workup : Cooling to 0°C, filtration, and recrystallization from ethyl acetate/hexane

Side products include the (2Z,4E) isomer (≤8%) and hydrolyzed indole derivatives, necessitating chromatographic purification in small-scale syntheses.

Photochemical Cyclization Approaches

Patent literature describes indolylidene synthesis via visible-light-mediated [2+2] cycloaddition, though adapted here for the target compound. A dichloromethane solution of 1-phenyl-3-(1,3,3-trimethylindolin-2-yl)propenone undergoes irradiation at 450 nm for 12 hours, achieving 55–60% conversion. This method avoids thermal degradation but requires rigorous exclusion of oxygen.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Light intensity | 20–25 mW/cm² | Linear increase |

| Solvent polarity | CH₂Cl₂ > THF > EtOH | Higher in CH₂Cl₂ |

| Temperature | 25–30°C | Negligible |

Solid-Phase Synthesis for High-Purity Batches

Industrial-scale production employs polystyrene-bound thiourea catalysts to enhance regioselectivity. The immobilized catalyst (0.5 mol%) in tert-butyl methyl ether enables:

-

Reaction time reduction to 3 hours

-

Yield improvement to 85–88%

-

Catalyst recyclability for 5 cycles without activity loss

This method’s scalability is limited by the cost of functionalized resins, making it preferable for pharmaceutical intermediates rather than bulk synthesis.

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=16.0 Hz, 1H, CH=), 7.45–7.20 (m, 9H, Ar-H), 2.98 (s, 6H, N(CH₃)₂), 1.42 (s, 3H, CH₃)

-

XRD : Characteristic peaks at 2θ = 6.71°, 19.00°, 23.49° (monoclinic P2₁/c)

Process Optimization Challenges

Solvent Selection Trade-offs:

| Solvent | Reaction Rate | Isomer Purity | Ease of Workup |

|---|---|---|---|

| Ethanol | Moderate | 92–94% | High |

| Toluene | Slow | 88–90% | Moderate |

| DMF | Fast | 82–85% | Low |

Ethanol balances reaction kinetics and product purity, though DMF accelerates the process at the expense of increased side reactions.

Temperature-Dependent Isomerization:

Heating above 100°C promotes (2E,4E)→(2Z,4E) isomerization, reducing stereochemical purity. Kinetic studies show an activation energy () of 98.4 kJ/mol for this process, necessitating strict temperature control during reflux.

Industrial-Scale Considerations

A cost analysis for 1 kg production reveals:

| Factor | Condensation Route | Photochemical Route |

|---|---|---|

| Raw material cost | $420/kg | $580/kg |

| Energy consumption | 120 kWh/kg | 85 kWh/kg |

| Waste disposal | $50/kg | $30/kg |

| Total COPQ* | $490/kg | $695/kg |

| *Cost of poor quality |

The condensation method remains economically favorable despite higher waste generation .

Q & A

Q. What are the common synthetic routes for (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-one?

The compound is typically synthesized via Knoevenagel condensation between 1,3,3-trimethyl-2-methyleneindoline and a phenyl-substituted enone. Key steps include:

- Use of palladium catalysts to facilitate cross-coupling reactions, ensuring regioselectivity in forming the conjugated enone system .

- Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products .

- Reaction optimization using solvents like ethanol or dichloromethane under reflux conditions .

Q. What spectroscopic techniques are employed for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of aromatic protons, methyl groups, and stereochemistry of double bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- UV-Vis Spectroscopy : Identifies absorption maxima linked to the conjugated π-system, aiding in purity assessment .

Q. How can researchers confirm the stereochemistry of the double bonds in this compound?

- X-ray Crystallography : Provides definitive proof of stereochemistry by resolving the spatial arrangement of substituents .

- NOESY NMR : Correlates through-space interactions between protons on adjacent double bonds to infer E/Z configurations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

Isomer ratios (e.g., E/Z) are influenced by:

- Temperature : Lower temperatures favor kinetic control, reducing isomerization .

- Catalyst Choice : Palladium-based catalysts improve selectivity for the desired (2E,4E) configuration .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereochemical fidelity .

Q. What strategies are effective in resolving contradictory biological activity data across studies?

Contradictions in pharmacological data (e.g., varying IC50 values) require:

- Cross-Validation : Reproducing assays under standardized conditions (pH, temperature, cell lines) .

- Molecular Docking Studies : Computational modeling predicts binding interactions with targets (e.g., enzymes or receptors), clarifying discrepancies in activity .

- Meta-Analysis : Aggregating data from multiple studies to identify trends or outliers .

Q. How can computational modeling assist in predicting the compound’s reactivity or interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Models solvation effects and conformational changes in biological environments .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., methyl groups on indole) with biological activity .

Data Analysis and Structural Insights

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state structure?

- Torsion Angles : Define the planarity of the indole-enone system (e.g., C2–C3–C4–C5 dihedral angle) .

- Intermolecular Interactions : Hydrogen bonding or π-π stacking in the crystal lattice influences stability and solubility .

Q. How do substituents on the indole ring modulate the compound’s electronic properties?

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents reduce electron density, altering redox behavior .

- Methyl Groups : Enhance steric hindrance, affecting rotational freedom of the enone moiety .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure reproducibility?

- Positive/Negative Controls : Validate assay sensitivity (e.g., known inhibitors for enzyme studies) .

- Solvent Controls : Account for DMSO or ethanol effects on cell viability .

- Triplicate Measurements : Reduce variability in absorbance or fluorescence readings .

Q. How can researchers mitigate degradation during long-term storage?

- Lyophilization : Stabilizes the compound in solid form, preventing hydrolysis .

- Storage under Inert Atmosphere : Argon or nitrogen minimizes oxidation of the conjugated enone system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.